(2E)-N-[4-(acetylsulfamoyl)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide
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Overview
Description
(E)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-(2,6-DICHLOROPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features. This compound contains an acetylamino group, a sulfonyl group, and a propenamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-(2,6-DICHLOROPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Acetylation: Introduction of the acetyl group to the amino group.
Sulfonylation: Addition of the sulfonyl group to the phenyl ring.
Propenamide Formation: Formation of the propenamide moiety through a series of condensation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-(2,6-DICHLOROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-(2,6-DICHLOROPHENYL)-2-PROPENAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-(2,6-DICHLOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-3-(2,6-dichlorophenyl)-2-propenamide
- N-(4-Sulfamoylphenyl)-3-(2,6-dichlorophenyl)-2-propenamide
Uniqueness
(E)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-3-(2,6-DICHLOROPHENYL)-2-PROPENAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14Cl2N2O4S |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-11(22)21-26(24,25)13-7-5-12(6-8-13)20-17(23)10-9-14-15(18)3-2-4-16(14)19/h2-10H,1H3,(H,20,23)(H,21,22)/b10-9+ |
InChI Key |
FGKUSUWAGBXYHP-MDZDMXLPSA-N |
Isomeric SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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